2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide
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Overview
Description
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the tetrazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The thiadiazole ring can be synthesized via a cyclization reaction of a thiosemicarbazide derivative with an appropriate electrophile. The final step involves coupling the tetrazole and thiadiazole intermediates through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing it to bind to enzyme active sites. The thiadiazole ring can interact with metal ions, potentially inhibiting metalloenzymes. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Uniqueness
2-[4-(4-methyl-1,2,3-thiadiazole-5-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its combination of a tetrazole ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-(5-carbamoyltetrazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N8O2S/c1-6-9(23-19-15-6)12(22)14-7-2-4-8(5-3-7)20-17-11(10(13)21)16-18-20/h2-5H,1H3,(H2,13,21)(H,14,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHTBHUMCZHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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